molecular formula C10H9F3O2 B074787 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one CAS No. 1524-15-8

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one

Cat. No.: B074787
CAS No.: 1524-15-8
M. Wt: 218.17 g/mol
InChI Key: LGRAOIBBJUNFDG-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one is a versatile and highly valuable fluorinated building block in organic synthesis and medicinal chemistry research. This compound features a unique structure combining a phenyl ketone with a β-hydroxy trifluoromethyl group, making it a key precursor for the synthesis of various heterocycles, including pyrazoles and isoxazoles, which are privileged scaffolds in drug discovery. The presence of the strong electron-withdrawing trifluoromethyl group adjacent to the hydroxyl functionality significantly influences the compound's acidity, lipophilicity, and metabolic stability, properties that are critical in the design of bioactive molecules. Researchers utilize this chemical to develop novel enzyme inhibitors, ligands, and fluorinated analogs of natural products, leveraging its ability to act as a key intermediate for side-chain incorporation. Its primary research value lies in its role as a synthon for introducing the pharmaceutically relevant 4,4,4-trifluoro-3-hydroxybutyl moiety into target structures, thereby enabling structure-activity relationship (SAR) studies aimed at optimizing potency and improving pharmacokinetic profiles. Furthermore, its potential application extends to materials science, where it can be used to create fluorinated polymers or ligands for coordination chemistry. This product is intended for research purposes as a standard or intermediate to facilitate the exploration of new chemical entities and biological mechanisms.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRAOIBBJUNFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The photoinduced method utilizes a Togni II reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) as the trifluoromethyl source under UV light irradiation. Styrene derivatives react with acetophenone in the presence of a photosensitizer (e.g., 9-mesityl-10-methylacridinium perchlorate) to form the target compound via a radical cascade mechanism.

Key steps :

  • Initiation : UV light (365 nm) excites the photosensitizer, generating a radical cation.

  • Trifluoromethyl radical formation : The Togni reagent undergoes homolytic cleavage, releasing a CF₃- radical.

  • Alkene addition : The CF₃- radical adds to styrene, forming a benzyl radical intermediate.

  • Ketone coupling : The intermediate reacts with acetophenone, followed by hydroxylation to yield the product.

Optimized conditions :

  • Molar ratio : Styrene:acetophenone:Togni II = 1:2:1.2

  • Solvent : Acetonitrile

  • Reaction time : 24 hours

  • Temperature : 25°C

  • Yield : 48–69% (dependent on substituents)

Substrate Scope and Limitations

Styrene DerivativeYield (%)Notes
Phenylstyrene58Baseline performance
4-Methoxyphenyl69Electron-donating groups enhance yield
3-Nitrophenyl42Electron-withdrawing groups reduce efficiency

Advantages :

  • Mild conditions avoid high temperatures.

  • Tolerates diverse styrene substituents.

Disadvantages :

  • Requires specialized UV equipment.

  • Moderate yields due to competing side reactions.

Acid-Catalyzed Aldol Condensation

Synthetic Pathway

This method employs p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst to promote aldol condensation between trifluoroacetone and benzaldehyde derivatives.

Reaction sequence :

  • Enolization : Trifluoroacetone forms an enol intermediate in the presence of p-TsOH.

  • Nucleophilic attack : The enol attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Dehydration : Elimination of water forms an α,β-unsaturated ketone.

  • Hydrolysis : In situ hydration regenerates the hydroxyl group.

Typical protocol :

  • Reagents : Trifluoroacetone (1.2 eq), benzaldehyde (1 eq), p-TsOH (10 mol%), MgSO₄ (drying agent)

  • Solvent : Toluene

  • Temperature : Reflux (110°C)

  • Time : 24 hours

  • Yield : 53% (isolated)

Critical Parameters

ParameterOptimal ValueEffect of Deviation
Catalyst loading10 mol%<5 mol%: Incomplete conversion; >15 mol%: Side product formation
Water removalMgSO₄Inadequate drying reduces yield by 20–30%
Solvent polarityToluenePolar solvents (e.g., THF) favor retro-aldol reactions

Scale-up considerations :

  • Continuous water removal via Dean-Stark apparatus improves yields to 65%.

  • Catalyst recycling is feasible but requires reactivation with sulfuric acid.

Rhodium-Catalyzed C–H Functionalization

Methodology Overview

A [Cp*RhCl₂]₂/AgSbF₆ catalytic system enables direct C–H bond activation in acetophenones, facilitating coupling with trifluoromethylating agents.

Mechanistic highlights :

  • Oxidative addition : Rh(III) activates the acetophenone α-C–H bond.

  • Transmetalation : CF₃ group transfer from a hypervalent iodine reagent.

  • Reductive elimination : Forms the C–CF₃ bond, regenerating the Rh catalyst.

Standard conditions :

  • Catalyst : [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%)

  • Solvent : 1,2-Dichloroethane (DCE)

  • Temperature : 80°C

  • Time : 12 hours

  • Yield : 86%

Comparative Performance

EntrySubstrateYield (%)Turnover Number (TON)
1Acetophenone8634.4
24-Methylacetophenone7931.6
34-Chloroacetophenone7228.8

Strengths :

  • High regioselectivity for α-C–H bonds.

  • Compatible with electron-rich and electron-poor arenes.

Limitations :

  • Rhodium catalysts are cost-prohibitive for industrial applications.

  • Requires anhydrous conditions and inert atmosphere.

Emerging Techniques and Hybrid Approaches

Flow Chemistry Adaptations

Recent advances integrate photoinduced methods with microreactor technology:

  • Residence time : 30 minutes (vs. 24 hours in batch)

  • Yield improvement : 78% (CF₃-substituted products)

  • Key innovation : Enhanced light penetration and heat management.

Biocatalytic Routes

Preliminary studies using ketoreductases (e.g., KRED-101) demonstrate asymmetric synthesis potential:

  • Enantiomeric excess (ee) : Up to 92%

  • Solvent system : Aqueous buffer/isooctane biphasic

  • Current limitation : Substrate inhibition at >50 mM concentration

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

  • 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione Structure: Replaces the hydroxyl group with a 1,3-dione moiety. Properties: Increased acidity due to enolization, enabling chelation with metals. Crystallographic studies confirm planar geometry at the dione group . Applications: Used as a ligand in coordination chemistry and as a precursor for fluorinated heterocycles.
  • 1-(4-Methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

    • Structure : Incorporates a methyl-substituted phenyl group and a 1,3-dione system.
    • Properties : Enhanced electron-withdrawing effects from the trifluoromethyl group stabilize the diketone structure. Melting point and solubility differ significantly from the parent compound due to reduced polarity .

Substituent Modifications

  • 1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone Structure: Adds a chlorine atom on the phenyl ring and a trifluoromethyl group at position 3. Properties: Higher molecular weight (320.615 g/mol) and density (1.506 g/cm³) compared to the parent compound. The chlorine substituent enhances oxidative stability, while the additional trifluoromethyl group increases lipophilicity .
  • (E)-1-Aryl-4,4,4-trifluoro-1-butenes

    • Structure : Replaces the ketone and hydroxyl groups with an olefin.
    • Synthesis : Achieved via Suzuki coupling or DBU-promoted elimination.
    • Applications : Used in materials science for their rigidity and low dielectric constants .

Backbone Alterations

  • (R)-4,4,4-Trifluoro-3-hydroxybutanoic Acid Structure: Shortens the carbon chain and replaces the phenyl group with a carboxylic acid. Properties: Polar and acidic (pKa ~3.5), with applications in chiral synthons for pharmaceuticals. The hydroxyl and carboxylic acid groups enable hydrogen bonding, influencing crystallization behavior .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Key Applications
4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one C₁₁H₉F₃O₂ β-hydroxyketone, trifluoromethyl 98–101 Asymmetric catalysis, pharmaceuticals
1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione C₁₀H₅F₅O₂ 1,3-dione, difluorophenyl N/A Metal coordination, fluorinated ligands
1-(4-Methylphenyl)-4,4,4-trifluoro-butane-1,3-dione C₁₁H₉F₃O₂ 1,3-dione, methylphenyl N/A Organic electronics
(R)-4,4,4-Trifluoro-3-hydroxybutanoic Acid C₄H₅F₃O₃ β-hydroxy acid N/A Chiral intermediates
(E)-1-Aryl-4,4,4-trifluoro-1-butenes C₁₀H₇F₃ Olefin, trifluoromethyl N/A Low-dielectric materials

Implications of Structural Differences

  • Polarity : The hydroxyl group in the parent compound increases water solubility compared to dione derivatives.
  • Stability : Trifluoromethyl groups confer metabolic resistance, critical for drug candidates.
  • Reactivity: The β-hydroxyketone moiety participates in aldol-like condensations, while dione derivatives undergo enolate-based reactions.

Biological Activity

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one (CAS No. 1524-15-8) is a fluorinated organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a trifluoromethyl group and a hydroxy group, which contribute to its reactivity and interactions with biological targets.

  • Molecular Formula : C10_{10}H9_9F3_3O2_2
  • Molecular Weight : 218.17 g/mol
  • CAS Number : 1524-15-8

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating interactions with hydrophobic regions of biomolecules. The hydroxy group can form hydrogen bonds, influencing binding affinities and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can participate in electrophilic reactions due to the reactivity of its trifluoromethyl group, potentially leading to covalent modifications of proteins and enzymes. This interaction may alter cellular pathways and contribute to its pharmacological effects.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

  • Antioxidant Activity : Studies have shown that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. The mechanism involves scavenging free radicals and reducing oxidative damage to cellular components .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
  • Pharmacological Potential : The introduction of fluorine atoms into organic molecules often enhances their metabolic stability and bioactivity. Therefore, this compound is being studied for its potential applications in pharmaceuticals, particularly in developing new therapeutic agents .

Case Studies

Several studies have explored the biological activity of related compounds and their implications:

Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of various fluorinated compounds, including derivatives similar to this compound. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage-related diseases .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of fluorinated ketones. It was found that compounds with similar structures demonstrated varying degrees of effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. This highlights the need for further research into the specific mechanisms through which this compound exerts its antimicrobial effects .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:

CompoundAntioxidant ActivityAntimicrobial ActivityNotes
This compoundHighModeratePotential for drug development
4-FluoroacetophenoneModerateLowLess effective than trifluorinated analogs
3-HydroxyflavoneHighHighKnown for strong antioxidant properties

Q & A

Q. Advanced Computational Integration

  • Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution vs. solid state.
  • Reaction Pathway Modeling : Apply DFT to predict transition states for nucleophilic attacks, guiding catalyst selection.
  • Docking Studies : If bioactive, model interactions with enzymatic targets (e.g., fluorinated inhibitors in kinase studies) .

What are best practices for handling contradictions between spectroscopic and crystallographic data?

Q. Advanced Data Reconciliation

  • Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors) and NMR signal-to-noise ratios.
  • Multi-Technique Validation : Cross-check with IR (C=O stretch), mass spectrometry (molecular ion), and elemental analysis.
  • Temperature-Dependent Studies : Perform variable-temperature NMR/X-ray to assess dynamic effects masking true conformations .

How does the hydroxyl group’s acidity compare to non-fluorinated analogs, and what implications does this have for derivatization?

Basic Physicochemical Profiling
The -CF3_3 group increases acidity of the β-hydroxy group due to inductive effects. Key methods:

  • Potentiometric Titration : Measure pKa shifts relative to non-fluorinated analogs.
  • Protection Strategies : Use acid-labile protecting groups (e.g., tert-butyldimethylsilyl) during functionalization to prevent undesired deprotonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one

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